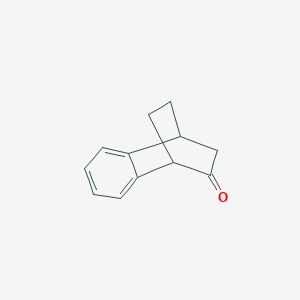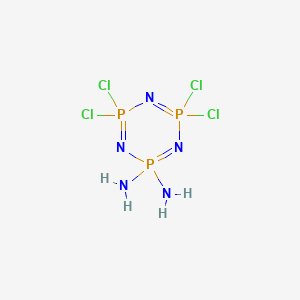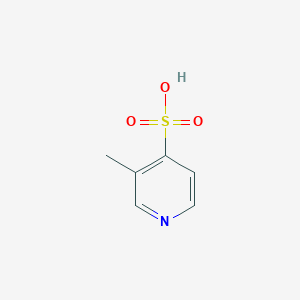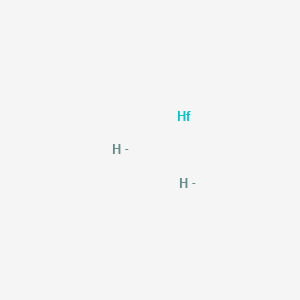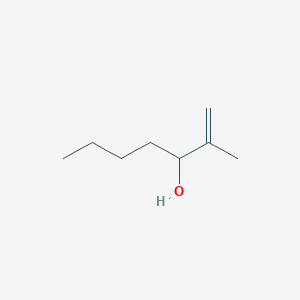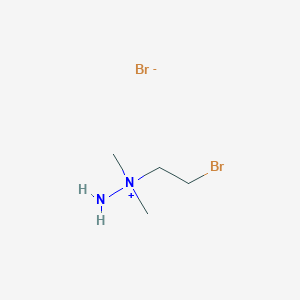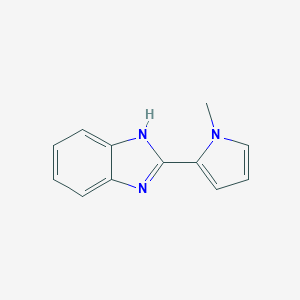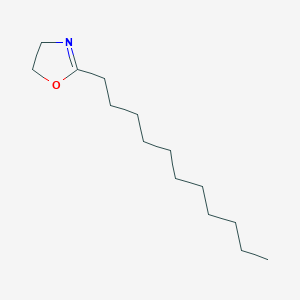
2-Undecyl-2-oxazoline
概要
説明
2-Undecyl-2-oxazoline (UOx) is a synthetic compound that belongs to the family of oxazolines. It is widely used in scientific research due to its unique properties. UOx has a long alkyl chain, which makes it hydrophobic, and an oxazoline ring, which makes it hydrophilic. This combination of properties makes it an excellent surfactant and stabilizer for emulsions.
作用機序
The mechanism of action of 2-Undecyl-2-oxazoline is not well understood. It is believed that the long alkyl chain of 2-Undecyl-2-oxazoline interacts with the hydrophobic regions of molecules, while the oxazoline ring interacts with the hydrophilic regions. This interaction results in the stabilization of emulsions and the dispersion of nanoparticles.
生化学的および生理学的効果
2-Undecyl-2-oxazoline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be biocompatible and can be used for drug delivery.
実験室実験の利点と制限
The main advantage of using 2-Undecyl-2-oxazoline in lab experiments is its ability to stabilize emulsions and disperse nanoparticles. This makes it an excellent tool for studying the properties of nanoparticles and for drug delivery. However, 2-Undecyl-2-oxazoline has some limitations. Its synthesis is relatively complex, and the yield is not very high. In addition, 2-Undecyl-2-oxazoline is not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research. One direction is the synthesis of 2-Undecyl-2-oxazoline derivatives with improved properties, such as increased solubility in water. Another direction is the use of 2-Undecyl-2-oxazoline as a template for the synthesis of more complex nanoparticles. Finally, 2-Undecyl-2-oxazoline could be used as a coating for surfaces to improve their stability and biocompatibility.
Conclusion:
In conclusion, 2-Undecyl-2-oxazoline is a synthetic compound that has a wide range of scientific research applications. It is an excellent surfactant and stabilizer for emulsions, and it can be used to disperse nanoparticles and as a coating for surfaces. Its mechanism of action is not well understood, but it has been shown to be non-toxic and biocompatible. Although it has some limitations, there are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research.
科学的研究の応用
2-Undecyl-2-oxazoline has a wide range of scientific research applications. It is widely used as a surfactant and stabilizer for emulsions. It is also used as a dispersant for nanoparticles and as a coating for surfaces. In addition, 2-Undecyl-2-oxazoline has been used as a template for the synthesis of metal nanoparticles.
特性
CAS番号 |
10431-84-2 |
|---|---|
製品名 |
2-Undecyl-2-oxazoline |
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
InChIキー |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
正規SMILES |
CCCCCCCCCCCC1=NCCO1 |
その他のCAS番号 |
10431-84-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



